molecular formula C6H10N2O2 B1582499 1,4-Piperazinedicarboxaldehyde CAS No. 4164-39-0

1,4-Piperazinedicarboxaldehyde

Cat. No. B1582499
CAS RN: 4164-39-0
M. Wt: 142.16 g/mol
InChI Key: CBLGQEBXWDKYDI-UHFFFAOYSA-N
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Description

1,4-Piperazinedicarboxaldehyde, also known as 1,4-Diformylpiperazine, is a chemical compound with the empirical formula C6H10N2O2 . It has a molecular weight of 142.16 . It is used in chemical synthesis studies .


Synthesis Analysis

1,4-Piperazinedicarboxaldehyde has been used in the synthesis of a novel triazine-based covalent organic framework (COF) named SCAU-1 . The COF was fabricated via a hydrothermal method, using 1,4-piperazinedicarboxaldehyde and melamine as the building monomers .


Molecular Structure Analysis

The molecular structure of 1,4-Piperazinedicarboxaldehyde is represented by the SMILES string O=CN1CCN(CC1)C=O . The InChI key for the compound is CBLGQEBXWDKYDI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,4-Piperazinedicarboxaldehyde is a solid substance . It has a melting point of 126-129°C (lit.) . The compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Scientific Research Applications

Biopharmaceutical Applications

1,4-Piperazinedicarboxaldehyde has been studied in the context of biopharmaceutical applications. Research focusing on substituted piperazine, including 1,4-piperazinedicarboxaldehyde derivatives, has shown their importance as antimicrobial and antioxidant agents. This highlights the potential of these compounds in developing new treatments and therapies (Saroha, Chhavi, & Sharma, 2020).

Antioxidant Potential

The antioxidant capacity of piperazine derivatives, including those related to 1,4-piperazinedicarboxaldehyde, has been a subject of study. For instance, derivatives synthesized through Mannich reaction exhibited significant antioxidant activity, indicating their potential in combating oxidative stress-related diseases (Prabawati, 2016).

Therapeutic Applications

Piperazine derivatives, which include 1,4-piperazinedicarboxaldehyde, have been researched for their central pharmacological activity. They are known to activate the monoamine pathway, making them potential therapeutic agents for antipsychotic, antidepressant, and anxiolytic applications (Brito, Moreira, Menegatti, & Costa, 2018).

Material Science Applications

In the field of material science, 1,4-piperazinedicarboxaldehyde has been used in the synthesis of new compounds with interesting thermal, structural, and electrochemical properties. These synthesized compounds, when blended with materials like titanium dioxide, show unique properties useful in various applications, from electronics to energy storage (Różycka et al., 2018).

Catalysis

The compound has been explored as an efficient ionic catalyst in the synthesis of certain derivatives. Its role as a catalyst highlights its potential in green chemistry, facilitating high-yield, environmentally-friendly chemical reactions (Shirini, Koodehi, & Goli-Jolodar, 2017).

Antibacterial Activity

1,4-Piperazinedicarboxaldehyde derivatives have been shown to possess antibacterial properties. Studies indicate that certain synthesized compounds using piperazine derivatives demonstrate inhibitory effects against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012).

Safety And Hazards

The safety data sheet for 1,4-Piperazinedicarboxaldehyde suggests that contact with skin, eyes, and clothing should be avoided . Inhalation and ingestion of the compound should also be avoided . In case of contact, the affected area should be rinsed with water .

Future Directions

1,4-Piperazinedicarboxaldehyde has been used in the synthesis of a novel triazine-based covalent organic framework (COF) named SCAU-1 . This COF has shown high extraction efficiency towards selected antibiotics, suggesting that 1,4-Piperazinedicarboxaldehyde and the COFs derived from it could have promising applications in the enrichment of organic pollutants .

properties

IUPAC Name

piperazine-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGQEBXWDKYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063329
Record name 1,4-Piperazinedicarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedicarboxaldehyde

CAS RN

4164-39-0
Record name 1,4-Piperazinedicarboxaldehyde
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Record name 1,4-Piperazinedicarboxaldehyde
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Record name 1,4-Piperazinedicarboxaldehyde
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Record name 1,4-Piperazinedicarboxaldehyde
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Record name 1,4-Piperazinedicarboxaldehyde
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Record name Piperazine-1,4-dicarbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
S Zhang, L Lombardo, M Tsujimoto… - Angewandte Chemie …, 2023 - Wiley Online Library
Crystalline triazine‐based covalent organic frameworks (COFs) are aromatic nitrogen‐rich porous materials. COFs typically show high thermal/chemical stability, and are promising for …
Number of citations: 4 onlinelibrary.wiley.com
G Yu, Y Li, Z Wang, TX Liu, G Zhu, X Zou - Journal of Membrane Science, 2019 - Elsevier
Membrane separation has great potential for carbon dioxide capture. We have been developing porous organic frameworks (POFs) as a new class of nanofillers for mixed matrix …
Number of citations: 38 www.sciencedirect.com
L Li, F Lu, R Xue, B Ma, Q Li, N Wu, H Liu… - … applied materials & …, 2019 - ACS Publications
Covalent organic frameworks (COFs) with redox-active units are a class of ideal materials for electrochemical-energy-storage devices. A novel two-dimensional (2D) PDC–MA–COF …
Number of citations: 153 pubs.acs.org
A Różycka, P Fryń, A Iwan, KA Bogdanowicz… - Phase …, 2018 - Taylor & Francis
A new piperazine imine, (7E)-N-((4-((E)-(4-hexadecylphenylimino)methyl)piperazin-1-yl)methylene)-4-dodecylbenzenamine, has been synthesized by the condensation of 1,4-…
Number of citations: 5 www.tandfonline.com
Y Zhang, L Cheng, L Zhang, D Yang, C Du… - Journal of Energy …, 2021 - Elsevier
In the field of electrochemical energy storage, porous organic polymers with ligand diversity have the advantage of structural and redox site adjustability. However, they suffer from low …
Number of citations: 51 www.sciencedirect.com
G Wang, T Zhou, Y Lei - RSC advances, 2020 - pubs.rsc.org
Covalent organic frameworks (COFs) are a new class of porous materials with a large surface area and potential superiority in sample pretreatment. Herein a novel triazine-based COF …
Number of citations: 27 pubs.rsc.org
KB Landenberger, AJ Matzger - Crystal growth & design, 2012 - ACS Publications
Energetic materials (energetics), including explosives, propellants, and pyrotechnics, are an important class of materials for which performance depends critically on solid-state …
Number of citations: 197 pubs.acs.org
W Selig - Propellants, Explosives, Pyrotechnics, 1982 - Wiley Online Library
A new series of relatively stable adducts of octahydro‐1,3,5,7‐tetranitro‐1,3,5,7‐tetrazocine (HMX) with derivatives of pyridine‐N‐oxide were prepared. In addition, relative stable new …
Number of citations: 22 onlinelibrary.wiley.com
A Khoramabadi‐Zad, H Veisi, SA Akbari… - Journal of the Chinese …, 2007 - academia.edu
A number of formylating methods have been reported to prepare formylated compounds. Acetic formic anhydride is one of the most widely used formylating agents. 1, 2 However, …
Number of citations: 6 www.academia.edu
SK Das, X Wang, MM Ostwal, Z Lai - Separation and Purification …, 2016 - Elsevier
The feasible capture and separation of CO 2 and N 2 from CH 4 is an important task for natural gas upgrading and the control of greenhouse gas emissions. Here, we studied the …
Number of citations: 22 www.sciencedirect.com

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